2-Methyl-4-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
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Overview
Description
2-METHYL-4-[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]QUINOLINE is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazine family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-METHYL-4-[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]QUINOLINE involves multiple steps, typically starting with the formation of the triazolothiadiazine core. Common synthetic routes include the condensation of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents . Industrial production methods often employ microwave irradiation to reduce reaction times and improve yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, using reagents like alkyl halides.
Major products from these reactions include various substituted derivatives that retain the core pharmacophore, enhancing or modifying its biological activity.
Scientific Research Applications
2-METHYL-4-[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]QUINOLINE has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate for developing new heterocyclic compounds.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. Its triazolothiadiazine core allows it to form hydrogen bonds with target proteins, inhibiting their activity. This mechanism is crucial for its anticancer and antimicrobial properties .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines and triazolopyridines. Compared to these, 2-METHYL-4-[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]QUINOLINE is unique due to its specific substitution pattern, which enhances its biological activity and specificity .
Properties
Molecular Formula |
C18H12N6S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6-(2-methylquinolin-4-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H12N6S/c1-11-9-14(13-6-2-3-7-15(13)20-11)17-23-24-16(21-22-18(24)25-17)12-5-4-8-19-10-12/h2-10H,1H3 |
InChI Key |
GWYNJOAYOHEBAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NN4C(=NN=C4S3)C5=CN=CC=C5 |
Origin of Product |
United States |
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